
N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide” is an organic compound containing a furan ring, a sulfonamide group, and a butanamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2NH2). Butanamide is a carboxamide resulting from the formal condensation of butanoic acid and ammonia.
Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present in the molecule. Furan rings, for example, can undergo reactions such as electrophilic substitution and oxidation . Sulfonamides are typically stable but can participate in reactions under certain conditions. Butanamides can undergo hydrolysis to form carboxylic acids and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Properties such as melting point, boiling point, solubility, and stability would need to be determined experimentally .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
- Synthetic Methods : Studies on related furan and thiophene derivatives demonstrate advanced synthetic techniques for creating complex molecules with potential applications in drug discovery and material science. For example, the development of novel methods for the synthesis of 2-amidofurans offers insights into the versatile reactivity of furan derivatives, which could be applied to the synthesis of N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide (Padwa et al., 2003).
- Chemical Transformations : Research on the transformation products of pesticides such as sulfoxaflor and flupyradifurone, which contain furan rings, underscores the importance of understanding the environmental fate and transformation pathways of chemical compounds. This knowledge is crucial for assessing the environmental impact and safety of new chemicals, including those related to N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide (Bello et al., 2022).
Potential Pharmacological Applications
- Drug Design and Medicinal Chemistry : The study of sulfonamide derivatives in the context of cardiac myosin activators presents an example of how specific functional groups can be tailored for therapeutic purposes. This suggests that N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide could be explored for similar pharmacological activities, leveraging its sulfonamide group for potential cardiovascular applications (Manickam et al., 2019).
- Antiprotozoal Activity : Compounds with furan rings, such as aza-analogues of furamidine, have been investigated for their antiprotozoal activity. This suggests potential research avenues for N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide in the treatment or study of protozoal infections (Ismail et al., 2003).
Material Science and Catalysis
- Catalytic Applications : Research on silica-supported NiFe bimetallic catalysts for the conversion of furfural highlights the role of furan derivatives in catalytic processes. This area of study could be relevant for exploring the catalytic potential of N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide in organic transformations or environmental remediation (Sitthisa et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-4-[(4-methylphenyl)sulfonylamino]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-13-6-8-15(9-7-13)23(20,21)18-10-2-5-16(19)17-12-14-4-3-11-22-14/h3-4,6-9,11,18H,2,5,10,12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJNJNZZNHTZMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-4-(4-methylphenylsulfonamido)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzo[d]imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2772064.png)
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)
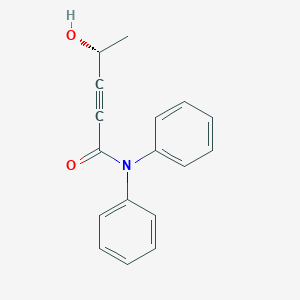
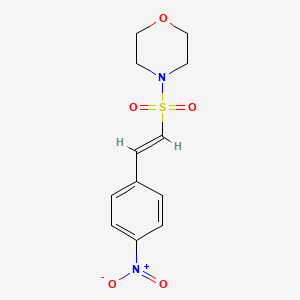
![N-{4-[(4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2772072.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acrylamide](/img/structure/B2772074.png)

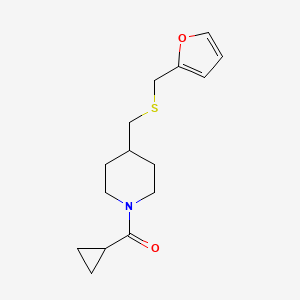
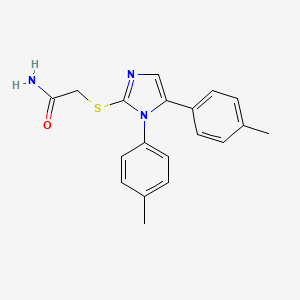

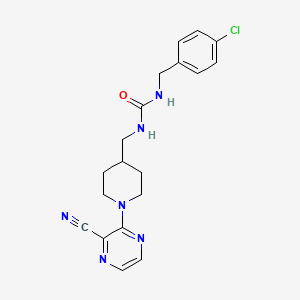

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2772086.png)